molecular formula C11H16N2O B1419265 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1157401-82-5

3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1419265
M. Wt: 192.26 g/mol
InChI Key: NHZZPDWAOXTGKW-UHFFFAOYSA-N
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Description

“3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, attached to a cyclohexyl group, a methyl group, and a carbaldehyde group .

Scientific Research Applications

Synthesis Approaches

The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde derivatives can be approached through various synthetic routes involving cyclohexylamine and 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde compounds. These processes may involve nucleophilic substitution or condensation reactions, leading to products with different structural configurations and properties. For example, the reaction between cyclohexylamine and 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde results in nucleophilic substitution, while the reaction with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde leads to a condensation product followed by hydrolysis (Orrego Hernandez et al., 2015).

Crystal Structures

The crystal structure analysis of synthesized derivatives reveals their molecular configurations and intermolecular interactions, such as hydrogen bonding patterns. These analyses contribute to understanding the compound's solid-state properties and potential applications in materials science (Xu & Shi, 2011).

Biological Activities and Applications

Antimicrobial Activities

Derivatives of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. Synthesis of novel compounds and their subsequent testing can identify candidates with potent antimicrobial effects, contributing to the development of new therapeutic agents (Thumar & Patel, 2011).

Antioxidant and Anti-inflammatory Activities

Some synthesized derivatives exhibit significant antioxidant and anti-inflammatory activities, making them potential candidates for treating related disorders. The evaluation of these activities involves comparing the synthesized compounds' effects to standard drugs, highlighting their therapeutic potential (Sudha et al., 2021).

Material Science Applications

The incorporation of pyrazole derivatives into materials such as chitosan can enhance their antimicrobial properties, offering applications in biocompatible materials and coatings. The modification of chitosan with heteroaryl pyrazole derivatives demonstrates the versatility of these compounds in material science, particularly in developing antimicrobial surfaces (Hamed et al., 2020).

properties

IUPAC Name

3-cyclohexyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZZPDWAOXTGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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